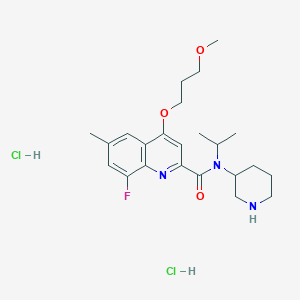

(R)-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide (2HCl salt)

Description

The compound “(R)-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide (2HCl salt)” is a quinoline carboxamide derivative with a stereospecific (R)-configuration. Its structure features a fluorine atom at position 8, a methyl group at position 6, a 3-methoxypropoxy substituent at position 4, and an N-isopropyl-N-(piperidin-3-yl) carboxamide moiety at position 2. The dihydrochloride (2HCl) salt form enhances aqueous solubility and stability, which is critical for pharmaceutical applications. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, with substituents like fluorine and piperidine rings often enhancing target binding and pharmacokinetics .

Properties

Molecular Formula |

C23H34Cl2FN3O3 |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

8-fluoro-4-(3-methoxypropoxy)-6-methyl-N-piperidin-3-yl-N-propan-2-ylquinoline-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C23H32FN3O3.2ClH/c1-15(2)27(17-7-5-8-25-14-17)23(28)20-13-21(30-10-6-9-29-4)18-11-16(3)12-19(24)22(18)26-20;;/h11-13,15,17,25H,5-10,14H2,1-4H3;2*1H |

InChI Key |

JMUSLJVWXFJKSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)N=C(C=C2OCCCOC)C(=O)N(C3CCCNC3)C(C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this quinoline carboxamide derivative typically involves:

- Construction of the quinoline core with appropriate substitution at positions 4, 6, and 8.

- Introduction of the 3-methoxypropoxy side chain at position 4 via nucleophilic substitution.

- Attachment of the N-isopropyl and N-(piperidin-3-yl) carboxamide moieties through amide bond formation.

- Conversion to the dihydrochloride salt to improve physicochemical properties.

Stepwise Preparation Details

Synthesis of Key Intermediates

While direct synthetic routes for the target compound are limited in open literature, analogous preparation methods for related piperidinyl quinoline derivatives and amides provide insight:

Piperidinyl amine intermediates such as 4-dimethylaminopiperidine dihydrochloride are synthesized via nucleophilic aromatic substitution of fluoro-substituted aromatic compounds with piperidine derivatives in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) using bases such as triethylamine or diisopropylethylamine (DIPEA). Typical yields range from 50% to 90% depending on conditions.

Amide bond formation is commonly achieved by reacting activated carboxylic acid derivatives (e.g., phenyl chloroformate-activated esters) with amines such as substituted piperidines under mild conditions (room temperature, inert atmosphere). Purification is performed by silica gel column chromatography, yielding 68-78% of the desired amide products.

Specific Preparation of (R)-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide

The quinoline core is functionalized at position 4 with a 3-methoxypropoxy substituent through nucleophilic substitution of a suitable leaving group (e.g., halide) by 3-methoxypropanol or its derivative.

The carboxamide group at position 2 is introduced by coupling the quinoline-2-carboxylic acid or its activated derivative with isopropylamine and piperidin-3-ylamine, using coupling agents or activated esters.

The final compound is isolated as a dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Reaction Conditions and Yields

Data Tables and Analytical Findings

Selected Analytical Data for Intermediates and Final Compound

Summary and Expert Notes

The preparation of (R)-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide dihydrochloride involves multi-step synthesis with key steps including nucleophilic aromatic substitution, amide bond formation, and salt conversion.

Reaction conditions favor polar aprotic solvents, mild to moderate heating, and the use of bases such as triethylamine or DIPEA to facilitate substitution and coupling reactions.

Purification typically involves silica gel chromatography, and the final compound is isolated as a dihydrochloride salt to improve pharmaceutical properties.

Yields for analogous steps range from 50% to 90%, with overall purity above 95% achievable.

Analytical characterization by 1H-NMR and mass spectrometry confirms structure and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its quinoline core is known for its potential biological activity, making it a valuable tool in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system, due to its structural similarity to known pharmacologically active quinolines.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

7-Substituted Piperidino-Quinolone Carboxylic Acid Derivatives

A structurally related compound, (R)-(+)-1-cyclopropyl-6-fluoro-8-methyl-7-(4-amino-3,3-dimethyl-piperidin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid hydrochloride (), shares the quinoline core and fluorine substituent but differs in key features:

- Substituents : The cyclopropyl group at position 1 and carboxylic acid at position 3 contrast with the carboxamide and 3-methoxypropoxy groups in the target compound.

- Chirality: The (R)-enantiomer of this analogue has a chiral purity of 99.62% (HPLC) and an optical rotation of [α]D²⁵ = +278.23° (methanol), highlighting the importance of stereochemistry in activity .

- Polymorphism : Crystalline forms of this compound are characterized by XRPD peaks (e.g., 1533, 1458 cm⁻¹) and IR spectra (3433, 1708 cm⁻¹), indicating distinct solid-state properties compared to the target compound’s 2HCl salt .

Impurity Analogues in Pharmaceutical Analysis

Two impurities listed in provide insights into structural variations:

- Desfluoro Compound (1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid): Lacks the fluorine atom, which is critical for antibacterial activity in fluoroquinolones.

Quinoline Derivatives with Methoxyimino Substituents

The compound 7-(3-((S)-2-Amino-3-phenylpropanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid () includes a methoxyimino group and cyclopropyl moiety. Key differences include:

- Side Chain: The methoxyimino-piperidine and phenylpropanamido groups may influence membrane permeability compared to the target compound’s methoxypropoxy and isopropyl-piperidine groups.

- ¹H-NMR Profile : Distinct shifts (e.g., δ 8.72 for C2-H) suggest electronic differences due to substituent variations .

Physicochemical and Analytical Comparisons

Functional Implications

- Fluorine Substitution: The 8-fluoro group in the target compound and 6-fluoro in analogues () are typical in antimicrobial quinolones, enhancing DNA gyrase binding .

- Piperidine vs. Piperazine Moieties : The piperidin-3-yl group in the target compound may offer metabolic stability compared to piperazine-containing impurities (), which are prone to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.